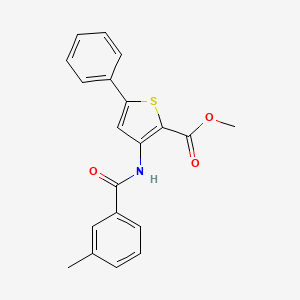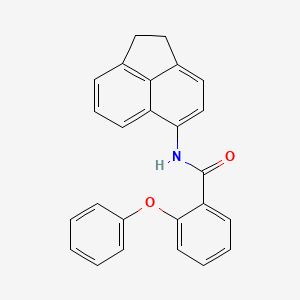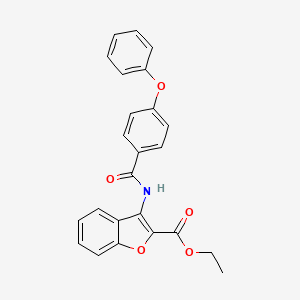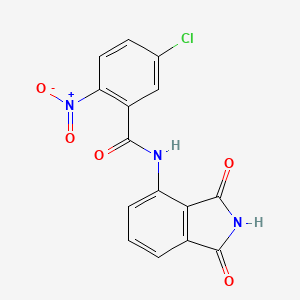![molecular formula C32H33ClN4O3S B6524322 4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 422292-21-5](/img/structure/B6524322.png)
4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones are found in various natural products and drug molecules . The compound also contains a cyclohexane ring, which is a common structural motif in many organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique
Drug Synthesis: SM coupling is widely used in pharmaceutical research to create complex molecules. By coupling aryl or vinyl boron reagents with halides, researchers can efficiently construct drug candidates. The compound you provided could serve as a valuable building block for drug synthesis.
Materials Science: SM coupling plays a crucial role in materials science. Researchers use it to functionalize polymers, dendrimers, and other materials. The compound’s boron-containing group could be incorporated into polymer chains, enhancing their properties or enabling specific interactions.
Natural Product Synthesis: SM coupling facilitates the synthesis of natural products, including alkaloids, terpenes, and flavonoids. The compound’s unique structure could be leveraged to access natural product analogs or derivatives.
Agrochemicals: The development of new pesticides, herbicides, and fungicides often involves SM coupling. By introducing boron-containing fragments, researchers can fine-tune the properties of agrochemicals.
Functional Materials: SM coupling contributes to the creation of functional materials such as OLEDs (organic light-emitting diodes), liquid crystals, and conductive polymers. The compound’s boron-based functionality could be harnessed for these applications.
Peptide and Protein Labeling: Researchers use SM coupling to label peptides and proteins with fluorophores, biotin, or other tags. The compound’s boron group might find utility in such labeling strategies.
Cycloalkane Structure and Applications
The compound’s name suggests a cycloalkane structure. Let’s explore its potential applications:
Lubricants and Oils: Certain cycloalkanes serve as lubricants and base oils. Their cyclic nature provides stability and resistance to oxidation. Investigating the compound’s properties could reveal its suitability for lubrication applications.
Cycloalkane Derivatives as Solvents: Functionalized cycloalkanes can act as solvents in chemical reactions. Their low volatility and nonpolar nature make them useful for specific synthetic processes.
Cycloalkane-Based Polymers: Polymerization of cycloalkanes leads to interesting materials. Investigating the compound’s reactivity could shed light on potential polymerization routes.
Cycloalkane Ring Strain Studies: Cycloalkanes experience ring strain due to bond angles deviating from ideal tetrahedral angles. Researchers study this strain to understand reactivity and stability.
Cycloalkane Conformational Analysis: The compound’s cycloalkane portion likely adopts specific conformations. Analyzing these conformations informs our understanding of molecular flexibility and interactions.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H Chemistry LibreTexts. (2022). 3.5: Naming Cycloalkanes. [Link](https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I%28Morsch%29/Chapters
Mécanisme D'action
Propriétés
IUPAC Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN4O3S/c33-26-11-5-7-13-28(26)35-29(38)21-41-32-36-27-12-6-4-10-25(27)31(40)37(32)20-23-14-16-24(17-15-23)30(39)34-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,34,39)(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFCRLETXIQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)



![N-(4-fluorophenyl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524325.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)